Manganese sulfate

Description

Properties

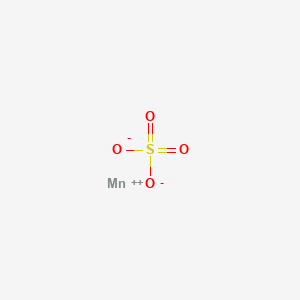

IUPAC Name |

manganese(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMAOCOWKFBNP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044160 | |

| Record name | Manganese sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Pale pink powder, soluble in one part water; [MSDSonline] | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomp @ 850 °C | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Pale red, slightly efflorescent crystals; sol in about 1 part cold, 0.6 part boiling water; insol in alcohol; loses all water @ 400-450 °C. /Monohydrate/, 52 G/100 CC OF WATER @ 5 °C, 70 G/100 CC OF WATER @ 70 °C, SOL IN ALCOHOL; INSOL IN ETHER, Slightly soluble in methanol. | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.25, Translucent, pale-rose-red, efflorescent prisms; density 2.107 g/cu cm; MP 30 °C; decomposes at 850 °C; soluble in water; insoluble in alcohol. /Tetrahydrate/ | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

TRACE IMPURITIES: Zinc, nitrogen and cobalt | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White orthorhombic crystals | |

CAS No. |

7785-87-7, 10124-55-7 | |

| Record name | Manganese sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOUS SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGA15S9H40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

700 °C | |

| Record name | MANGANESE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Manganese Sulfate in the Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Attributes of Manganese Sulfate

Manganese (II) sulfate is an inorganic compound with the formula MnSO₄ that serves as a pivotal resource in numerous laboratory and industrial applications.[1] It is most commonly encountered as a pale pink, crystalline solid in its hydrated forms, primarily the monohydrate (MnSO₄·H₂O) and the tetrahydrate (MnSO₄·4H₂O).[1][2] While the anhydrous salt is white, the subtle pink hue of its hydrates is characteristic of the Mn²⁺ aquo complex, [Mn(H₂O)₆]²⁺, formed upon dissolution in water.[3][4] This high solubility in water is a key property underpinning its widespread use, from a micronutrient in cell culture and agriculture to a precursor in the synthesis of advanced materials like battery cathodes.[1][5] This guide provides an in-depth exploration of the physicochemical properties of manganese sulfate, offering field-proven insights for its effective and safe utilization in a laboratory setting.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the fundamental properties of manganese sulfate is paramount for its successful application in research and development. These properties dictate its behavior in solution, its stability under various conditions, and its compatibility with other reagents.

Hydration States and Their Significance

Manganese sulfate exists in several hydrated forms, with the monohydrate and tetrahydrate being the most common in laboratory use.[4] The degree of hydration is critical as it affects the molecular weight, which must be accurately accounted for when preparing solutions of a specific molarity.

The monohydrate is the most stable form under standard conditions. The tetrahydrate, on the other hand, will lose its water of hydration upon heating.[6] It's important to note that manganese sulfate is hygroscopic, meaning it can absorb moisture from the atmosphere.[7][8] Therefore, it should be stored in tightly closed containers in a dry, cool, and well-ventilated place to maintain its intended hydration state and prevent caking.[7]

Solubility Profile

Manganese sulfate is freely soluble in water.[9][10] This solubility is temperature-dependent, generally increasing as the temperature rises.[9] This characteristic is crucial for applications that require the complete dissolution of the salt.[9] For instance, in preparing concentrated stock solutions for cell culture media or for use in chemical synthesis, warming the solvent can facilitate faster and more complete dissolution.

Table 1: Solubility of Manganese Sulfate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL of water) |

| 0 | ~52[9] |

| 20 | ~70[9] |

| 100 | ~100[9] |

Note: The solubility data presented are approximate values and can vary slightly based on the specific hydrate form.

Interestingly, some studies have shown that the solubility of manganese sulfate monohydrate in water can exhibit unusual behavior, reaching a maximum at an intermediate temperature of around 20°C (293 K).[11] This highlights the importance of consulting specific solubility curves when precise concentration control is critical, especially in applications like crystallization studies.

Chemical Reactivity and Stability

Manganese sulfate is stable under normal laboratory conditions.[8][12] However, it undergoes decomposition at high temperatures (melting point of anhydrous form is 710°C, boiling point is 850°C), emitting toxic fumes of sulfur and manganese oxides.[4][12][13]

In aqueous solutions, a 5% solution of manganese sulfate monohydrate has a pH of approximately 3 to 3.7, indicating it is mildly acidic.[12][14] This acidity should be considered when preparing solutions for pH-sensitive applications.

Manganese sulfate is incompatible with strong oxidizing agents, peroxides, strong bases, and certain organic materials.[12] For example, it will react with strong bases like sodium hydroxide to precipitate manganese hydroxide.[3]

Core Laboratory Applications and Methodologies

The unique properties of manganese sulfate lend themselves to a variety of essential laboratory procedures.

Preparation of Standard Solutions

Accurate preparation of manganese sulfate solutions is fundamental for many experiments. The following is a standard protocol for preparing a 0.1 M solution of manganese sulfate monohydrate.

Experimental Protocol: Preparation of a 0.1 M Manganese Sulfate Solution

-

Calculate the required mass: The molecular weight of manganese sulfate monohydrate (MnSO₄·H₂O) is approximately 169.02 g/mol .[12][14] To prepare 1 liter of a 0.1 M solution, you would need 16.902 g.[15]

-

Weigh the compound: Accurately weigh out the calculated mass of manganese sulfate monohydrate using an analytical balance.

-

Dissolve in distilled water: Transfer the weighed powder to a beaker containing a portion of deionized or distilled water. Stir the solution with a magnetic stirrer until the solid is completely dissolved.[15] Gentle heating can be applied to expedite dissolution if necessary.

-

Transfer to a volumetric flask: Quantitatively transfer the dissolved solution to a 1-liter volumetric flask. Rinse the beaker with small portions of distilled water and add the rinsings to the flask to ensure all the compound is transferred.

-

Dilute to the mark: Carefully add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

-

Storage: Transfer the prepared solution to a clean, dry, and properly labeled storage bottle.[15]

Role in the Winkler Test for Dissolved Oxygen

A classic and critical application of manganese sulfate is in the Winkler method for determining the concentration of dissolved oxygen in water samples.[16] In this titration-based method, manganese (II) sulfate is added to the water sample, followed by an alkali-iodide-azide reagent.[16][17]

The underlying chemistry involves the precipitation of manganese (II) hydroxide, which is then oxidized by the dissolved oxygen to form a brown precipitate of a higher oxidation state manganese compound.[18][19] Upon acidification, this compound oxidizes iodide ions to iodine. The amount of liberated iodine, which is directly proportional to the initial dissolved oxygen concentration, is then determined by titration with a standardized sodium thiosulfate solution.[18][20]

Key Steps in the Winkler Method Involving Manganese Sulfate:

-

Sample Collection: A water sample is carefully collected in a glass-stoppered bottle, ensuring no air bubbles are trapped.[16][17]

-

Fixation of Oxygen: A solution of manganese (II) sulfate is added, followed immediately by an alkali-iodide-azide reagent.[16][17] This results in the formation of a precipitate.

-

Acidification: Concentrated sulfuric acid is added to dissolve the precipitate and facilitate the oxidation of iodide to iodine.[16][18]

-

Titration: The liberated iodine is titrated with sodium thiosulfate using a starch indicator to determine the endpoint.[16][18]

Quality Control and Assay

Ensuring the purity of manganese sulfate is crucial for reliable experimental outcomes. Pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP), provide standardized procedures for assaying the purity of manganese sulfate.[21]

A common method is a complexometric titration with ethylenediaminetetraacetic acid (EDTA).[21][22] In this procedure, a known weight of the manganese sulfate sample is dissolved in water. Ascorbic acid is often added to prevent the oxidation of manganese.[21] The solution is then titrated with a standardized EDTA solution at a specific pH, typically using an indicator like Eriochrome Black T to detect the endpoint, which is signaled by a color change to blue.[21][23]

Safety, Handling, and Disposal: A Scientist's Responsibility

As with any chemical reagent, adherence to strict safety protocols is non-negotiable when working with manganese sulfate.

Hazard Identification and Personal Protective Equipment (PPE)

Manganese sulfate is classified as hazardous.[24] It may cause damage to organs through prolonged or repeated exposure, particularly affecting the central nervous system and lungs.[13][25] It is also toxic to aquatic life with long-lasting effects.[12][25]

Therefore, it is imperative to handle manganese sulfate in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of its dust.[12] The following personal protective equipment (PPE) should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles.[12][13]

-

Gloves: Wear appropriate protective gloves to prevent skin contact.[12][13]

-

Protective Clothing: A lab coat or other protective clothing should be worn.[12][13]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[7][13]

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[12][13]

-

Skin Contact: Wash the affected area with plenty of water.[12][13]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][12]

-

Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention.[12][25]

Storage and Handling Best Practices

To ensure the integrity of the compound and the safety of laboratory personnel, the following storage and handling guidelines should be followed:

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[7][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

Handling: Avoid the formation of dust.[12] Do not breathe in the dust.[7] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[7]

Waste Disposal

Manganese sulfate should be disposed of as hazardous waste.[24] It should never be flushed down the drain or discarded with regular trash.[24] Collect waste material in a designated, clearly labeled hazardous waste container and arrange for its disposal by a licensed hazardous waste disposal company.[24] Always consult and comply with local, regional, and national regulations for hazardous waste disposal.[24][26]

Table 2: Key Safety Information for Manganese Sulfate Monohydrate

| Parameter | Information |

| Hazard Statements | May cause damage to organs through prolonged or repeated exposure.[13][25] Toxic to aquatic life with long lasting effects.[12][25] |

| Precautionary Statements | Do not breathe dust.[7] Wear protective gloves/clothing/eye protection.[12] Avoid release to the environment.[7] |

| First Aid (Eyes) | Rinse with water for several minutes and get immediate medical attention.[12] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[24][27] |

Conclusion

Manganese sulfate is a versatile and indispensable chemical in the modern laboratory. Its utility, however, is intrinsically linked to a comprehensive understanding of its physicochemical properties and a steadfast commitment to safe handling practices. By leveraging the insights provided in this guide, researchers, scientists, and drug development professionals can confidently and effectively utilize manganese sulfate to advance their scientific endeavors while upholding the highest standards of safety and scientific integrity.

References

-

Vinipul Inorganics India Pvt. Ltd. (n.d.). How does the solubility of Manganese Sulphate vary with temperature? Retrieved from [Link]

-

Carleton College. (n.d.). The Winkler Method - Measuring Dissolved Oxygen. SERC. Retrieved from [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: manganese sulphate monohydrate. Retrieved from [Link]

-

Redox. (2022, January 20). Safety Data Sheet Manganese Sulphate. Retrieved from [Link]

-

Cameron Chemicals. (n.d.). Manganese Sulfate 32 Granular. Retrieved from [Link]

-

Mallinckrodt Baker, Inc. (2001, August 20). MANGANESE SULFATE MSDS Material Safety Data Sheet. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, March 20). Manganese(II) sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Manganese sulfate monohydrate. PubChem. Retrieved from [Link]

-

Periodic Table of the Elements. (n.d.). Preparation of MnSO4 solution. Retrieved from [Link]

-

Unknown. (n.d.). WINKLER'S METHOD FOR THE DETERMINATION OF OXYGEN IN WATER. Retrieved from [Link]

-

Laboratory Notes. (2025, July 12). Manganese(II) Sulfate (MnSO₄). Retrieved from [Link]

-

YouTube. (2016, January 21). Winkler titration - water quality. Retrieved from [Link]

-

ResearchGate. (n.d.). Winkler Method for DO determination. Retrieved from [Link]

-

USP29-NF24. (n.d.). USP Monographs: Manganese Sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). Manganese(II) sulfate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility of Manganese Sulfate Monohydrate in the Presence of Trace Quantities of Magnesium Sulfate Heptahydrate in Water. Retrieved from [Link]

-

YouTube. (2024, August 13). How to Prepare Manganous Sulphate Solution for BOD analysis. Retrieved from [Link]

-

Muby Chemicals. (n.d.). Manganese Sulfate. Retrieved from [Link]

-

Scribd. (n.d.). Manganese Sulfate Titration Method. Retrieved from [Link]

-

Scribd. (n.d.). Manganese Sulfate. Retrieved from [Link]

-

American Elements. (n.d.). Manganese Sulfate Solution. Retrieved from [Link]

-

Valudor Products. (2025, December 24). What are the safety precautions when handling Manganese Sulphate? Retrieved from [Link]

-

Southern Agricultural Insecticides, Inc. (n.d.). MANGANESE SULFATE Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US8480997B2 - Method for preparing manganese sulfate monohydrate.

-

ACS Publications. (2017, February 28). Manganese Sulfate Monohydrate. ACS Reagent Chemicals. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Solubility in manganese sulfate-ammonium sulfate-water system. Retrieved from [Link]

-

Chemsafe. (2023, February 28). Manganese Sulphate Monohydrate - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Thermodynamic Modelling of Aqueous Mn(II) Sulfate Solutions. Retrieved from [Link]

-

USP. (2011, November 25). Manganese Sulfate Injection. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Manganese Sulfate. Retrieved from [Link]

-

Stanford Advanced Materials. (n.d.). Introduction of High-Purity Manganese Sulfate (MnSO4 HP). Retrieved from [Link]

-

Valudor Products. (n.d.). Applications of Manganese Sulfate. Retrieved from [Link]

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. neutronco.com [neutronco.com]

- 3. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 4. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. valudor.com [valudor.com]

- 6. Manganese(II) sulfate tetrahydrate, 99% (metals basis) 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. valudor.com [valudor.com]

- 8. shop.nanokar.com [shop.nanokar.com]

- 9. vinipul.com [vinipul.com]

- 10. mubychem.net [mubychem.net]

- 11. researchgate.net [researchgate.net]

- 12. media.laballey.com [media.laballey.com]

- 13. fsd1-sc.safeschoolssds.com [fsd1-sc.safeschoolssds.com]

- 14. Manganese sulfate monohydrate | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Preparation of MnSO4 solution [periodni.com]

- 16. The Winkler Method - Measuring Dissolved Oxygen [serc.carleton.edu]

- 17. researchgate.net [researchgate.net]

- 18. WINKLER'S METHOD FOR THE DETERMINATION OF OXYGEN IN WATER [freechemistry.ru]

- 19. m.youtube.com [m.youtube.com]

- 20. cdn.ioos.noaa.gov [cdn.ioos.noaa.gov]

- 21. pharmacopeia.cn [pharmacopeia.cn]

- 22. Photometric EDTA titration of manganese sulfate according to Ph. Eur. and USP | Metrohm [metrohm.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. redox.com [redox.com]

- 26. cameronchemicals.com [cameronchemicals.com]

- 27. southernag.com [southernag.com]

Navigating Non-Aqueous Environments: A Technical Guide to the Solubility of Manganese Sulfate in Organic Solvents

Introduction: The Critical Role of Manganese Sulfate Solubility in Advancing Research and Development

Manganese sulfate (MnSO₄), a pivotal inorganic compound, finds extensive application across diverse scientific and industrial domains, including the formulation of catalysts, the synthesis of precursors for advanced materials, and as a micronutrient in specialized cell culture media for drug development. While its behavior in aqueous solutions is well-documented, a comprehensive understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the solubility of manganese sulfate in various organic media, offering both quantitative data and a robust theoretical framework to inform experimental design and process optimization. We will delve into the underlying principles governing these solubility phenomena and present a detailed, field-proven protocol for its empirical determination.

Quantitative Solubility Data: A Comparative Analysis

The solubility of an ionic compound like manganese sulfate in organic solvents is fundamentally governed by the principle of "like dissolves like". The highly polar nature of the manganese and sulfate ions necessitates solvents with sufficient polarity to overcome the lattice energy of the crystalline salt. The following table summarizes the available quantitative solubility data for manganese sulfate in select organic solvents. It is important to note that manganese sulfate is generally considered to have low solubility in most common organic solvents.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Methanol | CH₃OH | 15 | 0.19 | [1] |

| 25 | 0.114 | [1] | ||

| 35 | 0.064 | [1] | ||

| 45 | 0.043 | [1] | ||

| 55 | 0.029 | [1] | ||

| Ethanol | C₂H₅OH | 0 | 0.012 | [1] |

| 15 | 0.012 | [1] | ||

| 35 | 0.014 | [1] | ||

| 55 | 0.021 | [1] | ||

| Ethylene Glycol | C₂H₆O₂ | 20 | 0.5 | [1] |

| Acetone | C₃H₆O | - | Insoluble | |

| Diethyl Ether | C₄H₁₀O | - | Insoluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | - | Soluble (often requires small amounts of water) | [3] |

| Dimethylformamide (DMF) | C₃H₇NO | - | Poor solubility | [4] |

Note: The solubility of manganese sulfate in methanol exhibits a notable inverse relationship with temperature, a phenomenon that can be attributed to the complex interplay of enthalpy and entropy of solvation.

Theoretical Framework: Unraveling the Determinants of Solubility

The dissolution of an ionic salt in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This is influenced by two key energetic contributions: the lattice energy of the salt and the solvation energy of the ions.

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice. For manganese sulfate, this is a significant energy barrier.

-

Solvation Energy: This is the energy released when the manganese (Mn²⁺) and sulfate (SO₄²⁻) ions are surrounded and stabilized by solvent molecules.

Organic solvents exhibit a wide range of polarities and hydrogen bonding capabilities, which directly impacts their ability to solvate ions.

-

Protic vs. Aprotic Solvents: Protic solvents, like methanol and ethanol, have a hydrogen atom bonded to an electronegative atom (oxygen) and can form strong hydrogen bonds with the sulfate anion. Aprotic solvents, such as acetone and diethyl ether, lack this ability, contributing to their poor performance in dissolving ionic salts.

-

Dielectric Constant: A solvent's dielectric constant is a measure of its ability to reduce the electrostatic attraction between ions. Solvents with higher dielectric constants are generally better at dissolving ionic compounds.

-

Donor Number (DN) and Acceptor Number (AN): The Gutmann donor number quantifies the Lewis basicity of a solvent (its ability to donate an electron pair), which is crucial for solvating cations like Mn²⁺. The acceptor number quantifies the Lewis acidity (its ability to accept an electron pair), which is important for solvating anions like SO₄²⁻.

The interplay of these factors dictates the overall solubility. For instance, while methanol is a polar protic solvent, its lower dielectric constant compared to water results in significantly lower solubility for manganese sulfate. Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent with a high donor number, can be a more effective solvent for some salts, although the presence of a small amount of water can significantly enhance the solubility of manganese sulfate in it.[3]

Caption: Key energetic factors and solvent properties influencing the dissolution of manganese sulfate.

Experimental Protocol for Determining Solubility in Organic Solvents

The following protocol outlines a robust and reliable method for the gravimetric determination of manganese sulfate solubility in an organic solvent. This method is adapted from established principles for solubility determination.

Materials and Equipment:

-

Anhydrous Manganese Sulfate (MnSO₄)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Sintered glass filter funnel (or equivalent filtration apparatus)

-

Vacuum filtration setup

-

Drying oven

-

Sealed, airtight vials or flasks

-

Magnetic stirrer and stir bars

Step-by-Step Methodology:

-

Solvent Preparation: Ensure the organic solvent is of high purity and, if necessary, dried using appropriate molecular sieves to minimize the influence of water on solubility.

-

Sample Preparation: Accurately weigh an excess amount of anhydrous manganese sulfate into a pre-weighed, airtight vial. The excess is crucial to ensure a saturated solution is formed.

-

Equilibration: Add a known volume or mass of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation and Temperature Control: Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically for the specific solvent system.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Filtration: Carefully decant a known volume of the supernatant (the saturated solution) and filter it through a pre-weighed sintered glass funnel to remove any undissolved solid. Perform this step as quickly as possible to minimize temperature fluctuations and solvent evaporation.

-

Solvent Evaporation: Place the filtered solution in a pre-weighed container and evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the manganese sulfate.

-

Mass Determination: Once the solvent is completely evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved manganese sulfate.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = (Mass of dissolved MnSO₄ / Mass of solvent) x 100

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility remains constant, it indicates that equilibrium has been achieved.

-

Duplicate Measurements: All experiments should be performed in at least duplicate to ensure the reproducibility of the results.

-

Blank Correction: A blank experiment with only the solvent should be run to account for any non-volatile impurities in the solvent.

Caption: A streamlined workflow for the experimental determination of manganese sulfate solubility.

Conclusion: Practical Implications and Future Directions

The data and methodologies presented in this guide underscore the generally low solubility of manganese sulfate in common organic solvents. This has significant implications for reaction chemistry, where the choice of solvent can dictate reaction rates and product yields. For applications requiring the dissolution of manganese sulfate in non-aqueous media, highly polar solvents such as ethylene glycol or DMSO (potentially with co-solvents) are more promising candidates. The provided experimental protocol offers a reliable framework for researchers to generate their own solubility data for specific solvent systems and conditions, thereby enabling more precise control over their experimental parameters. Future research could focus on the development of novel solvent systems, including ionic liquids and deep eutectic solvents, which may offer enhanced solubility for inorganic salts like manganese sulfate, opening new avenues for their application in organic synthesis and materials science.

References

- CRC Handbook of Chemistry and Physics, 91st Edition. (n.d.). CRC Press.

-

"manganese(II) sulfate". (n.d.). Crystalls.info. Retrieved from [Link]

-

"Solubility: Very slightly soluble in methanol insoluble in ether and ethanol". (2018, August 30). Brainly.in. Retrieved from [Link]

-

"Dimethyl Sulfoxide Structuring in the Presence of Aqueous Manganese(II) Sulfate Solution". (2009). ResearchGate. Retrieved from [Link]

-

"Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers for". (2021). Espace ÉTS. Retrieved from [Link]

Sources

Methodological & Application

The Role of Manganese Sulfate in Enzyme Kinetics: A Detailed Application Note and Protocol

Introduction

Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, provides invaluable insights into enzyme mechanisms, substrate specificity, and the efficacy of inhibitors. A crucial aspect of many enzymatic reactions is the requirement for cofactors, non-protein chemical compounds that are essential for the enzyme's catalytic activity. Among these, divalent cations play a pivotal role, with manganese (Mn²⁺) emerging as a critical cofactor for a diverse array of enzymes.[1][2] This application note provides a comprehensive guide to the use of manganese sulfate (MnSO₄) in enzyme kinetics studies, detailing its unique biochemical roles, practical considerations for its use, and a detailed protocol for a typical kinase assay.

The Unique Role of Manganese in Enzymology

While magnesium (Mg²⁺) is the most abundant divalent cation in most cells and is a common cofactor, manganese is the preferred cofactor for a significant number of enzymes, including certain kinases, phosphatases, glycosyltransferases, and superoxide dismutase.[1][3] The distinct physicochemical properties of Mn²⁺, such as its ionic radius and electron configuration, allow it to adopt more flexible coordination geometries within the enzyme's active site. This flexibility can lead to altered substrate binding, changes in the catalytic rate, and even shifts in the reaction mechanism compared to when Mg²⁺ is present.[4]

For instance, in some kinases, Mn²⁺ can lower the Michaelis constant (Km) for ATP, indicating a higher affinity for the nucleotide substrate.[5][6] This is a critical consideration in drug discovery, where understanding the specific metal cofactor requirements can be pivotal in designing potent and selective inhibitors. Furthermore, enzymes involved in critical biological processes like bone formation, carbohydrate metabolism, and antioxidant defense are manganese-dependent.[2][3][7]

Practical Considerations for Using Manganese Sulfate

To ensure reproducible and accurate kinetic data, several practical aspects of using MnSO₄ must be carefully controlled.

| Consideration | Key Insights & Recommendations |

| Reagent Purity & Hydration | Use high-purity, analytical grade MnSO₄. The monohydrate form (MnSO₄·H₂O) is common and has a stable molecular weight for accurate solution preparation.[8] |

| Stock Solution Preparation | Prepare a concentrated stock solution (e.g., 1 M) in high-purity water. MnSO₄ is readily soluble. Filter sterilize the stock solution for long-term storage at 4°C to prevent microbial growth. |

| Optimizing Mn²⁺ Concentration | The optimal Mn²⁺ concentration is enzyme-dependent and must be determined empirically. While it can enhance activity, high concentrations of Mn²⁺ can be inhibitory.[6] A typical starting range for optimization is 1-10 mM. |

| Buffer Selection | Be mindful of the buffer composition. Buffers like phosphate can precipitate manganese. HEPES and Tris-HCl are generally compatible buffers for kinase assays.[9] Avoid chelating agents like EDTA unless they are a specific component of the experimental design. |

| pH Considerations | The pH of the assay buffer can influence the ionization state of both the enzyme and the substrate, as well as the coordination of Mn²⁺. Maintain a stable pH throughout the experiment, typically between 7.0 and 8.5 for most kinases. |

Experimental Protocol: A Case Study of a Kinase Assay

This protocol provides a framework for determining the kinetic parameters of a protein kinase using manganese sulfate as the divalent cation.

Objective: To determine the Km and Vmax of a protein kinase for its peptide substrate in the presence of a fixed, optimal concentration of MnSO₄.

Materials and Reagents

-

Purified protein kinase

-

Specific peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Manganese Sulfate (MnSO₄·H₂O)

-

HEPES buffer (pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Step-by-Step Protocol

1. Preparation of Reagents:

- Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MnSO₄, 0.1 mg/mL BSA. Prepare fresh and keep on ice. The optimal MnSO₄ concentration should be predetermined through a metal titration experiment.

- ATP Stock Solution: 10 mM ATP in high-purity water. Store in aliquots at -20°C.

- Peptide Substrate Stock Solution: 1 mM peptide substrate in high-purity water. Store in aliquots at -20°C.

- Enzyme Stock Solution: Prepare a concentrated stock of the kinase in a suitable storage buffer. The final concentration in the assay will need to be optimized.

2. Assay Setup:

- Substrate Dilutions: Prepare a serial dilution of the peptide substrate in the Kinase Assay Buffer. This will be used to determine the Km.

- Master Mix Preparation: For each substrate concentration, prepare a master mix containing the Kinase Assay Buffer and the corresponding substrate concentration.

- Enzyme Dilution: Dilute the kinase to the desired final concentration in Kinase Assay Buffer. Keep on ice.

- ATP Addition: Add ATP to the master mix to achieve the desired final concentration (often at or near the Km for ATP).[10]

3. Kinetic Measurement:

In a 96-well plate, add the enzyme dilution to each well.

Initiate the kinase reaction by adding the master mix containing the substrate and ATP to the wells.

Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.[10] This incubation time should be within the linear range of the reaction.

Stop the reaction and detect the amount of ADP produced using a commercial detection reagent according to the manufacturer's instructions.[10]

Caption: Workflow for a typical kinase assay using manganese sulfate.

Data Analysis and Interpretation

The raw data (e.g., luminescence units) is proportional to the amount of ADP produced, which reflects the reaction velocity. Plot the velocity against the substrate concentration. This data can then be fitted to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Comparing these kinetic parameters obtained with Mn²⁺ to those with Mg²⁺ can reveal important differences in the enzyme's catalytic mechanism and substrate binding.[4]

Caption: A decision tree for troubleshooting common kinase assay issues.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| No or very low enzyme activity | 1. Inactive enzyme. 2. Suboptimal Mn²⁺ concentration. 3. Degraded ATP or substrate. | 1. Test with a positive control substrate. 2. Perform a Mn²⁺ titration to find the optimal concentration. 3. Use fresh, properly stored reagents. |

| High background signal | 1. Contaminating ATPase/phosphatase activity in the enzyme preparation. 2. Autohydrolysis of ATP. | 1. Run a control reaction without the peptide substrate. 2. Include a "no enzyme" control to quantify non-enzymatic signal. |

| Inconsistent results between replicates | 1. Inaccurate pipetting. 2. Poor mixing of reagents. 3. Temperature fluctuations. | 1. Use calibrated pipettes and proper technique.[11] 2. Ensure all components are thoroughly mixed before dispensing.[12] 3. Use a temperature-controlled incubator or water bath. |

Conclusion

Manganese sulfate is a critical reagent for studying the kinetics of a wide range of enzymes. Understanding its unique biochemical properties and adhering to rigorous experimental protocols are paramount for obtaining accurate and reproducible data. The insights gained from such studies are fundamental to advancing our knowledge of enzyme mechanisms and for the development of novel therapeutics.

References

-

Manganese | Linus Pauling Institute | Oregon State University.

-

Aschner, M., & Erikson, K. (2017). Manganese metabolism in humans. PubMed Central (PMC).

-

Manganese in biology - Wikipedia.

-

10.2 Manganese | Nutrition Flexbook - Lumen Learning.

-

Manganese - Health Professional Fact Sheet. National Institutes of Health.

-

Hanna, J., Hegedus, M., & Rallis, A. (2022). Manganese is a physiologically relevant TORC1 activator in yeast and mammals. eLife.

-

Sheng, Z., et al. (2012). Differential Effects of Divalent Manganese and Magnesium on the Kinase Activity of Leucine-Rich Repeat Kinase 2 (LRRK2). ResearchGate.

-

Morales, V. H., et al. (1985). Differences between magnesium-activated and manganese-activated pyruvate kinase from the muscle of Concholepas concholepas. PubMed.

-

How to Prepare Manganous Sulphate Solution for BOD analysis - YouTube.

-

Effect of manganese sulfate on the trend of secondary reactions in the... - ResearchGate.

-

Preparation of MnSO4 solution - Periodic Table of the Elements.

-

Feske, S., et al. (2019). Mg2+ regulation of kinase signaling and immune function. PubMed Central (PMC).

-

Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates - PMC.

-

Enzyme kinetics and activation by manganese. A, Kinetic data for At... - ResearchGate.

-

How to prepare and purify Manganese sulfate? - FAQ - Guidechem.

-

US8480997B2 - Method for preparing manganese sulfate monohydrate - Google Patents.

-

TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam.

-

METHOD FOR PREPARING MANGANESE SULFATE - European Patent Office - EP 2455341 A1 - EPO.

-

Can anyone suggest a protocol for a kinase assay? - ResearchGate.

-

In vitro kinase assay - Protocols.io.

-

Enzyme Activity Measurement for Manganese Peroxidase. Creative Enzymes.

-

Application Notes and Protocols for Kinase Activity Assays - Benchchem.

-

The kinetics of the effect of manganese supplementation on SOD2 activity in senescent human fibroblasts - European Review for Medical and Pharmacological Sciences.

-

The kinetics of the effect of manganese supplementation on SOD2 activity in senescent human fibroblasts - PubMed.

-

Protein and Enzyme Activity Assays Support—Troubleshooting - Thermo Fisher Scientific.

-

KINASE Assay 10 uM - BellBrook Labs.

-

PHD2 enzyme is an intracellular manganese sensor that initiates the homeostatic response against elevated manganese | PNAS.

-

Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH.

-

MDH Assay Enzyme Hints & Tips - Sandiego.

-

Comparison of Magnesium and Manganese Ions on the Structural and Catalytic Properties of Human DNA Polymerase Gamma | ChemRxiv.

Sources

- 1. Manganese in biology - Wikipedia [en.wikipedia.org]

- 2. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Differences between magnesium-activated and manganese-activated pyruvate kinase from the muscle of Concholepas concholepas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manganese is a physiologically relevant TORC1 activator in yeast and mammals | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. 10.2 Manganese | Nutrition Flexbook [courses.lumenlearning.com]

- 8. Page loading... [wap.guidechem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. home.sandiego.edu [home.sandiego.edu]

Application Notes and Protocols for Manganese-Enhanced MRI (MEMRI) using Manganese Sulfate

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling Neural Architecture and Function with Manganese

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) has emerged as a powerful in vivo imaging technique, offering unique insights into the anatomy, function, and connectivity of the central nervous system (CNS).[1][2][3] This guide provides a comprehensive overview of the principles and applications of MEMRI using manganese sulfate, with detailed protocols to facilitate its implementation in preclinical research. Unlike conventional MRI techniques that primarily provide anatomical information or indirect measures of function (like BOLD fMRI), MEMRI offers a more direct window into cellular-level processes.[4][5]

The utility of MEMRI is rooted in the dual properties of the manganese ion (Mn²⁺). Firstly, Mn²⁺ is a potent paramagnetic T1 contrast agent. Its accumulation in tissue shortens the spin-lattice relaxation time (T1), resulting in a "bright" or enhanced signal on T1-weighted MR images.[1][2][6] Secondly, and crucially for functional and connectivity studies, Mn²⁺ acts as a biological analog of the calcium ion (Ca²⁺).[1][2][6][7] This chemical similarity allows it to enter excitable cells, such as neurons, through voltage-gated calcium channels that open during neuronal depolarization.[6][7][8] Once inside, Mn²⁺ is transported along axons via microtubule-dependent mechanisms, enabling the tracing of neuronal pathways.[6][9][10]

This unique combination of properties allows MEMRI to be applied in three principal ways:

-

Anatomical Contrast Enhancement: To delineate fine cytoarchitecture of the brain.[3][11][12]

-

Activity-Dependent Imaging: To map regions of neuronal activation in response to stimuli.[1][4][5]

-

In Vivo Neuronal Tract Tracing: To chart the course of axonal projections and study neural circuits.[1][4][6][10]

This document will delve into the mechanistic underpinnings of MEMRI, provide guidance on experimental design, and present detailed protocols for its application, with a strong emphasis on the scientific rationale behind each step.

Part 1: The Scientific Foundation of MEMRI

Mechanism of Action: A Tale of Two Properties

The success of any MEMRI experiment hinges on understanding the behavior of Mn²⁺ ions in a biological system. As a Ca²⁺ surrogate, Mn²⁺ gains entry into active neurons, providing a snapshot of cellular function.[7][13] Its paramagnetic nature then allows for the visualization of these active cells and their projections using MRI.[1][2]

Why Manganese Sulfate? While manganese chloride is also commonly used, manganese sulfate is an excellent alternative, providing the essential Mn²⁺ ion in a soluble form suitable for injection. The choice between the two often comes down to laboratory availability and historical precedent, with both salts being effective for MEMRI applications.

The process can be broken down into three key stages: uptake, transport, and detection.

Choosing Your Administration Route: Systemic vs. Direct Injection

The choice of how to deliver manganese sulfate is critical and depends entirely on the scientific question being addressed.

| Administration Route | Primary Application | Rationale & Key Considerations |

| Systemic (Intraperitoneal, Intravenous, Subcutaneous) | Anatomical Enhancement, Global Activity Mapping | Delivers Mn²⁺ broadly via the circulatory system. Useful for assessing overall brain architecture or mapping widespread responses to a systemic stimulus (e.g., a drug). Requires Mn²⁺ to cross the blood-brain barrier (BBB), which can be slow.[4][14] Higher doses are often needed, increasing the risk of systemic toxicity.[3][15] |

| Direct (Intracerebral, Intravitreal, Intracerebroventricular) | Neuronal Tract Tracing, Local Activity Mapping | Delivers a high concentration of Mn²⁺ directly to a specific brain region or neuronal population, bypassing the BBB.[11] This is the method of choice for tracing projections from a known starting point.[16] The procedure is more invasive but uses a much lower total dose of manganese, minimizing systemic toxicity.[13] |

Part 2: Safety and Toxicity Considerations

While an essential trace element, manganese is neurotoxic at high concentrations, a condition known as "manganism" which presents with Parkinson's-like symptoms.[1] Therefore, a critical aspect of any MEMRI protocol is to use the lowest effective dose to achieve the desired contrast while minimizing adverse effects.[3][13]

Key Safety Principles:

-

Dose Optimization: Always perform pilot studies to determine the minimal dose of manganese sulfate required for sufficient signal enhancement in your specific application and animal model.[15]

-

Fractionated Dosing: For systemic administration, consider a fractionated dosing schedule (e.g., multiple lower-dose injections over several days) to reduce acute toxicity while still achieving significant brain accumulation.[17]

-

Monitoring Animal Welfare: Closely monitor animals post-injection for any signs of distress, such as ataxia, lethargy, or weight loss.[18] Acute side effects like erythema (redness of paws and ears) can occur but are typically transient.[18]

-

Isotonic Solutions: Prepare manganese sulfate solutions in a buffered, isotonic vehicle (e.g., buffered saline at pH 7.4) to minimize injection site irritation and physiological disruption.[14]

Toxicity Thresholds: It is important to note that doses used for MEMRI can be near those that cause behavioral or physiological changes. For example, a single subcutaneous injection of 0.5 mmol/kg (80 mg/kg) of manganese chloride in rats resulted in moderate synaptic and motor behavior deficits, while a lower dose of 0.1 mmol/kg (16 mg/kg) did not.[4][15] Always consult the literature and institutional animal care guidelines when establishing your dosing regimen.

Part 3: Experimental Protocols

The following protocols are intended as a starting point. Researchers must adapt them to their specific animal model, MRI hardware, and scientific objectives.

Protocol 1: Systemic Administration for Anatomical Enhancement in Rodents

This protocol is designed to provide global contrast enhancement of brain structures, revealing fine anatomical details.

Rationale: By delivering Mn²⁺ systemically, it will accumulate in various brain regions, enhancing the contrast between gray and white matter and highlighting laminar structures within areas like the hippocampus and cerebellum. Imaging is typically performed 24 hours post-injection to allow for sufficient accumulation in the brain parenchyma.[12][19]

Materials:

-

Manganese (II) Sulfate Monohydrate (MnSO₄·H₂O)

-

Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile Syringes and Needles (e.g., 27-gauge)

-

Animal Scale

Procedure:

-

Preparation of Manganese Sulfate Solution (e.g., 100 mM):

-

Dissolve 16.9 mg of MnSO₄·H₂O (FW: 169.02 g/mol ) per 1 mL of sterile saline.

-

Ensure the solution is fully dissolved and filter-sterilize it through a 0.22 µm filter.

-

Causality Check: Using a sterile, pH-balanced saline solution is crucial to prevent animal discomfort and ensure physiological compatibility.[14]

-

-

Animal Preparation and Dosing:

-

Weigh the animal accurately to calculate the correct injection volume.

-

A typical dose for intraperitoneal (IP) injection is 66 mg/kg.[12] For a 25g mouse, this would be 1.65 mg of MnSO₄·H₂O.

-

Using the 100 mM solution (16.9 mg/mL), the injection volume would be approximately 97.6 µL.

-

Administer the solution via IP injection.

-

-

Accumulation Period:

-

MRI Acquisition:

-

Anesthetize the animal and position it in the MRI scanner.

-

Acquire high-resolution T1-weighted images. A 3D gradient echo or spin echo sequence is commonly used.

-

Key Parameters: Short TR (Repetition Time) and TE (Echo Time) are essential to maximize T1-weighting and capture the signal enhancement from manganese.

-

Protocol 2: Direct Injection for Neuronal Tract Tracing in Rodents

This protocol is for mapping the projections from a specific brain region of interest (ROI).

Rationale: By injecting a small, concentrated volume of manganese sulfate directly into an ROI, Mn²⁺ is taken up by local neurons and transported anterogradely along their axons.[20] Time-lapse imaging can then visualize the progression of the Mn²⁺ signal along these pathways, revealing the connectivity of the injected region.[16]

Materials:

-

Manganese (II) Sulfate Monohydrate (MnSO₄·H₂O)

-

Sterile Artificial Cerebrospinal Fluid (aCSF) or saline.

-

Stereotaxic surgery apparatus

-

Hamilton syringe with a fine-gauge needle or glass micropipette

-

Microinfusion pump

Procedure:

-

Preparation of Manganese Sulfate Solution (e.g., 50-500 mM):

-

Dissolve the appropriate amount of MnSO₄·H₂O in sterile aCSF. The concentration must be optimized; higher concentrations provide stronger signal but increase the risk of local excitotoxicity.[8]

-

Filter-sterilize the solution.

-

-

Stereotaxic Surgery and Injection:

-

Anesthetize the animal and secure it in the stereotaxic frame.

-

Using a stereotaxic atlas, determine the coordinates for your ROI.

-

Perform a craniotomy over the target location.

-

Slowly lower the injection needle to the target coordinates.

-

Infuse a small volume (e.g., 50-200 nL) of the MnSO₄ solution at a very slow rate (e.g., 25-50 nL/min).

-

Causality Check: A slow infusion rate is critical to prevent backflow and mechanical damage to the tissue, ensuring the Mn²⁺ remains localized to the intended ROI.

-

Leave the needle in place for 5-10 minutes post-infusion to allow for diffusion before slowly retracting it.

-

Suture the incision.

-

-

Transport Period:

-

Provide post-operative care and return the animal to its cage.

-

The transport time depends on the length of the pathway being studied. Signal can often be detected in the first-order synapse within 12-24 hours.

-

-

MRI Acquisition:

-

Acquire T1-weighted images at one or more time points post-injection (e.g., 12h, 24h, 48h) to visualize the progression of the signal along the neuronal tract.

-

Part 4: Data Acquisition and Analysis

MRI Sequence Selection: The cornerstone of MEMRI is a robust T1-weighted imaging sequence. The goal is to null the signal from surrounding tissue while maximizing the signal from regions with Mn²⁺ accumulation. 3D T1-weighted sequences, such as spoiled gradient-recalled echo (SPGR) or magnetization-prepared rapid acquisition with gradient echo (MP-RAGE), are often preferred due to their high signal-to-noise ratio and anatomical detail.

Quality Control: Consistent and reliable data acquisition is paramount.[21] Regular quality assurance checks using phantoms should be performed to monitor scanner stability.[22] During animal scanning, motion artifacts should be minimized through secure animal fixation and physiological monitoring to ensure stable anesthesia.

Data Analysis: The analysis approach depends on the application:

-

Anatomical Studies: Visual inspection and comparison of signal intensities between regions.

-

Activity Mapping: Voxel-wise statistical analysis, comparing signal intensity before and after a stimulus, or between a stimulus group and a control group. This often involves co-registering images to a standard brain atlas for region-based analysis.

-

Tract Tracing: Semi-automated or manual segmentation of the enhanced signal pathway over time. The rate of signal progression can be calculated to estimate axonal transport rates.[1]

Conclusion

Manganese sulfate-based MEMRI is a versatile and powerful tool for neuroscientists and drug development professionals. By acting as a surrogate for calcium and a T1 contrast agent, it provides a unique method to non-invasively assess brain anatomy, map neuronal activity, and trace neural circuits in vivo.[1][3][6] Successful application of this technique requires a thorough understanding of its mechanisms, careful consideration of manganese toxicity, and optimization of administration and imaging protocols. By following the principles and guidelines outlined in this document, researchers can effectively harness the power of MEMRI to advance our understanding of the brain in both health and disease.

References

-

Inoue, T., Majid, T., & Pautler, R. G. (2011). Manganese enhanced MRI (MEMRI): neurophysiological applications. Reviews in the Neurosciences, 22(6), 675–694. [Link]

-

Inoue, T., Majid, T., & Pautler, R. G. (2011). Manganese enhanced MRI (MEMRI): neurophysiological applications. PubMed, 22098448. [Link]

-

Serrano, T. N., et al. (2020). Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration. Frontiers in Neuroscience. [Link]

-

Valentino, R. J., et al. (2015). Manganese-enhanced magnetic resonance imaging (MEMRI) reveals brain circuitry involved in responding to an acute novel stress in rats with a history of repeated social stress. Neurobiology of Stress, 2, 67-76. [Link]

-

Massaad, C. A., & Pautler, R. G. (2011). Manganese-enhanced Magnetic Resonance Imaging (MEMRI). Methods in Molecular Biology, 711, 145–174. [Link]

-

Boretius, S., et al. (2017). Transcranial manganese delivery for neuronal tract tracing using MEMRI. Magnetic Resonance in Medicine, 77(5), 2035-2040. [Link]

-

Silva, A. C., et al. (2004). Manganese-enhanced magnetic resonance imaging (MEMRI): methodological and practical considerations. NMR in Biomedicine, 17(8), 532-543. [Link]

-

Eschenko, O., et al. (2010). Behavioral, electrophysiological and histopathological consequences of systemic manganese administration in MEMRI. Magnetic Resonance Imaging, 28(8), 1165-1174. [Link]

-

Bearer, E. L., et al. (2007). Role of neuronal activity and kinesin on tract tracing by manganese-enhanced MRI (MEMRI). NeuroImage, 37 Suppl 1, S37-46. [Link]

-

Spry, K. M., et al. (2022). Manganese-Enhanced Magnetic Resonance Imaging of the Heart. Journal of Magnetic Resonance Imaging, 56(5), 1279-1292. [Link]

-

Bearer, E. L., et al. (2007). Role of Neuronal Activity and Kinesin on Tract Tracing by Manganese-Enhanced MRI (MEMRI). National Institutes of Health. [Link]

-

Cacéres, A. T., et al. (2014). Manganese enhanced magnetic resonance imaging (MEMRI): a powerful new imaging method to study tinnitus. Hearing Research, 311, 83-93. [Link]

-

Arch, V. S., & Narins, P. M. (2012). MEMRI for visualizing brain activity after auditory stimulation in frogs. Journal of Visualized Experiments, (68), e4139. [Link]

-

Massaad, C. A., & Pautler, R. G. (2011). Manganese-Enhanced Magnetic Resonance Imaging (MEMRI). Methods in Molecular Biology, 711, 145-174. [Link]

-

Silva, A. C., et al. (2004). Manganese-enhanced magnetic resonance imaging (MEMRI): methodological and practical considerations. NMR in Biomedicine, 17(8), 532-543. [Link]

-

van der Marel, K., et al. (2011). Manganese-enhanced magnetic resonance imaging (MEMRI) of rat brain after systemic administration of MnCl₂: hippocampal signal enhancement without disruption of hippocampus-dependent behavior. NeuroImage, 54(2), 1145-1152. [Link]

-

Silva, A. C., et al. (2004). Manganese-enhanced MRI (MEMRI): methodological and practical considerations. ResearchGate. [Link]

-

Chan, K. W., et al. (2012). Time‐course manganese chloride biodistribution and manganese‐induced MRI contrast in mouse organs. NMR in Biomedicine, 25(11), 1247-1254. [Link]

-

Bearer, E. L., et al. (2019). Harnessing axonal transport to map reward circuitry: Differing brain-wide projections from medial prefrontal cortical domains. NeuroImage, 188, 559-575. [Link]

-

Chen, Y., et al. (2020). Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases. Frontiers in Neurology, 11, 110. [Link]

-

Aoki, I., et al. (2022). Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience. Frontiers in Neurology, 13, 908823. [Link]

-

Kim, J., et al. (2012). New method of manganese-enhanced Magnetic Resonance Imaging (MEMRI) for rat brain research. Experimental Animals, 61(2), 157-164. [Link]

-

Grünecker, B., et al. (2011). Fractionated manganese injections: effects on MRI contrast enhancement and physiological measures in C57BL/6 mice. NMR in Biomedicine, 24(2), 151-159. [Link]

-

Pautler, R. G. (2004). In vivo, trans-synaptic tract-tracing utilizing manganese-enhanced magnetic resonance imaging (MEMRI). ResearchGate. [Link]

-

Redox. (2022). Safety Data Sheet Manganese Sulphate. Redox. [Link]

-

International Chemical Safety Cards. (n.d.). MANGANESE SULPHATE MONOHYDRATE. ICSC. [Link]

-

Loureiro, M. V., et al. (2007). Manganese-enhanced magnetic resonance imaging (MEMRI) of rat brain after systemic administration of MnCl2: changes in T1 relaxation times during postnatal development. Journal of Magnetic Resonance Imaging, 25(1), 60-66. [Link]

-

Sandoz Canada Inc. (2006). MICRO Mn - (Manganese Sulfate Injection USP). Sandoz. [Link]

-

Viswanath, B., et al. (2020). Protocol for magnetic resonance imaging acquisition, quality assurance, and quality check for the Accelerator program for Discovery in Brain disorders using Stem cells. Brain and Behavior, 10(11), e01827. [Link]

-

Courteau, A., et al. (2021). A Practical Quality Assurance Procedure for Data Acquisitions in Preclinical Simultaneous PET/MR Systems. Molecular Imaging and Biology, 23(4), 543-553. [Link]

-

GFS Chemicals, Inc. (2015). SAFETY DATA SHEET. Amazon S3. [Link]

-

Dorman, D. C., et al. (2004). Influence of dietary manganese on the pharmacokinetics of inhaled manganese sulfate in male CD rats. Toxicological Sciences, 82(1), 26-34. [Link]

-

National Toxicology Program. (1993). Manganese (II) Sulfate Monohydrate (CASRN 10034-96-5) in F344/N Rats and B6C3F1Mice (Feed Studies). National Toxicology Program Technical Report Series, 428, 1-285. [Link]

Sources

- 1. Manganese enhanced MRI (MEMRI): neurophysiological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manganese enhanced MRI (MEMRI): neurophysiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manganese-enhanced magnetic resonance imaging (MEMRI): methodological and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEMRI for visualizing brain activity after auditory stimulation in frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manganese enhanced magnetic resonance imaging (MEMRI): a powerful new imaging method to study tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manganese-enhanced magnetic resonance imaging (MEMRI) reveals brain circuitry involved in responding to an acute novel stress in rats with a history of repeated social stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of neuronal activity and kinesin on tract tracing by manganese-enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Neuronal Activity and Kinesin on Tract Tracing by Manganese-Enhanced MRI (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcranial manganese delivery for neuronal tract tracing using MEMRI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mri-q.com [mri-q.com]

- 15. Behavioral, electrophysiological and histopathological consequences of systemic manganese administration in MEMRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Harnessing axonal transport to map reward circuitry: Differing brain-wide projections from medial prefrontal cortical domains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fractionated manganese injections: effects on MRI contrast enhancement and physiological measures in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Manganese-enhanced magnetic resonance imaging (MEMRI) of rat brain after systemic administration of MnCl₂: hippocampal signal enhancement without disruption of hippocampus-dependent behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience [frontiersin.org]

- 20. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]

- 21. Protocol for magnetic resonance imaging acquisition, quality assurance, and quality check for the Accelerator program for Discovery in Brain disorders using Stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Practical Quality Assurance Procedure for Data Acquisitions in Preclinical Simultaneous PET/MR Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Standardization of Manganese (II) Sulfate Solutions

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the precise preparation and standardization of manganese (II) sulfate (MnSO₄) solutions. Adherence to these protocols is critical for applications demanding high analytical accuracy, such as in pharmaceutical quality control, catalyst preparation, and nutritional product formulation. This note emphasizes the chemical principles underlying the procedural steps, ensuring a deep understanding and reliable execution. The primary method detailed is the complexometric titration of manganese (II) ions with ethylenediaminetetraacetic acid (EDTA), a robust and widely accepted analytical technique.

Introduction: The Significance of Standardized MnSO₄ Solutions

Manganese (II) sulfate is a crucial inorganic compound with diverse applications across scientific and industrial fields. In pharmaceutical manufacturing, it serves as a component in injections and nutritional supplements, where its concentration must be rigorously controlled to meet pharmacopeial standards.[1][2] It is a precursor for the synthesis of manganese metal, other manganese compounds, and is utilized in the formulation of fertilizers to remediate manganese-deficient soils.[3] The accuracy of experimental results and the quality of final products often depend on the precise molarity of the MnSO₄ solution used. Therefore, the ability to prepare and accurately standardize these solutions is a fundamental laboratory skill. This guide provides a validated protocol for achieving high-precision standardized MnSO₄ solutions.

Foundational Principles of Standardization

The process of standardization involves determining the exact concentration of a solution by reacting it with a known quantity of a primary standard. For manganese (II) sulfate, a common and highly reliable method is complexometric titration using EDTA.

The Chemistry of Complexometric Titration:

Manganese (II) ions (Mn²⁺) are Lewis acids that readily form stable, water-soluble complexes with chelating agents like EDTA. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, resulting in a highly stable 1:1 complex. The reaction is as follows:

Mn²⁺ + [EDTA]⁴⁻ → [Mn(EDTA)]²⁻

The endpoint of this titration is detected using a metallochromic indicator, such as Eriochrome Black T, which changes color when it is displaced from the manganese ion by EDTA.[4][5] To ensure a sharp and accurate endpoint, the titration is performed in a buffered solution, typically at a pH of 10, using an ammonia-ammonium chloride buffer.[4] This alkaline environment is necessary for both the stability of the Mn-indicator complex and the quantitative reaction with EDTA.

A small amount of ascorbic acid is often added to the solution to prevent the oxidation of Mn²⁺ to higher oxidation states, which would not react with EDTA in the same manner and would lead to inaccurate results.[4][6]

Materials and Equipment

A comprehensive list of necessary reagents and equipment is provided below.

| Reagents | Equipment |

| Manganese (II) sulfate monohydrate (MnSO₄·H₂O), analytical grade | Analytical balance (± 0.0001 g) |

| Disodium ethylenediaminetetraacetate (Na₂EDTA), primary standard grade | Volumetric flasks (Class A) |

| Eriochrome Black T indicator | Burette (Class A, 50 mL) |

| Ammonia-ammonium chloride buffer solution | Pipettes (Class A) |

| Ascorbic acid | Beakers and Erlenmeyer flasks |

| Deionized or distilled water | Magnetic stirrer and stir bar |

| Hydrochloric acid (for cleaning) | pH meter |

Experimental Protocols

Preparation of an Approximate 0.05 M Manganese (II) Sulfate Solution

This protocol outlines the preparation of a 1-liter solution. Adjust quantities as needed for different volumes.

-

Calculation: Determine the required mass of MnSO₄·H₂O. The molar mass of MnSO₄·H₂O is 169.02 g/mol .[6] To prepare a 0.05 M solution, you will need: 0.05 mol/L * 169.02 g/mol = 8.451 g/L

-

Weighing: Accurately weigh approximately 8.451 g of MnSO₄·H₂O using an analytical balance and transfer it to a 1-liter volumetric flask.

-

Dissolution: Add approximately 500 mL of deionized water to the volumetric flask. Swirl the flask gently to dissolve the solid completely.[7]

-

Dilution to Volume: Once the solid is fully dissolved, carefully add deionized water to the calibration mark on the neck of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the solution to a clean, properly labeled glass or polyethylene bottle for storage. Manganese sulfate solutions are stable, but should be stored in tightly sealed containers.[8][9]

Standardization of the Manganese (II) Sulfate Solution

This protocol uses a standardized 0.05 M EDTA solution. If a standardized EDTA solution is not available, it must first be standardized against a primary standard such as calcium carbonate.

-

Pipetting: Accurately pipette 25.00 mL of the prepared MnSO₄ solution into a 250 mL Erlenmeyer flask.

-

Dilution and Reagent Addition: Add approximately 200 mL of deionized water and about 10 mg of ascorbic acid to the flask.[4]

-

Buffering: Add 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Indicator Addition: Add a small amount (approximately 0.15 mL) of Eriochrome Black T indicator solution. The solution should turn a wine-red color.[4]

-

Titration: Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color changes from wine-red to a clear blue.[4]

-